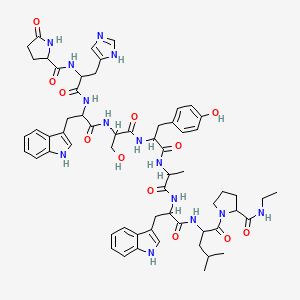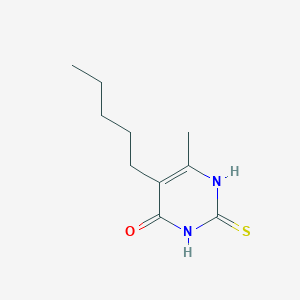
3-Amino-4-hydroxybenzaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-hydroxybenzaldehyde hydrochloride (CAS#: 2109286-62-4) is a chemical compound with the following properties:
- Chemical formula:
C7H7NO2Cl
- Molecular weight: 173.6 g/mol
- IUPAC name: Benzaldehyde, 3-amino-4-hydroxy-, hydrochloride (1:1)
This compound features an amino group (NH₂) at position 3 and a hydroxy group (OH) at position 4 on the benzene ring. It is used in various scientific and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes:
The synthesis of 3-amino-4-hydroxybenzaldehyde hydrochloride involves several methods, including:
Aromatic Nitration: Nitration of 4-hydroxybenzaldehyde followed by reduction of the nitro group to an amino group.
Hydroxylation of Aminobenzaldehyde: Hydroxylation of 3-aminobenzaldehyde using appropriate reagents.
Industrial Production:
Industrial-scale production typically employs the above synthetic routes, optimized for efficiency and yield.
Análisis De Reacciones Químicas
3-Amino-4-hydroxybenzaldehyde hydrochloride participates in various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields 3-amino-4-hydroxybenzyl alcohol.
Substitution: The amino group can undergo substitution reactions. Common reagents include:
Hydrogen peroxide (H₂O₂): for oxidation.
Sodium borohydride (NaBH₄): for reduction.
Alkyl halides or acyl chlorides: for substitution.
Major products include the corresponding carboxylic acid, alcohol, and substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4-hydroxybenzaldehyde hydrochloride finds applications in:
Organic Synthesis: As a building block for various organic compounds.
Medicinal Chemistry: It may serve as a precursor for drug development.
Analytical Chemistry: Used in colorimetric assays and detection methods.
Polymer Chemistry: Incorporation into polymers for specific properties.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or participate in enzymatic reactions. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
While 3-amino-4-hydroxybenzaldehyde hydrochloride is unique due to its amino and hydroxy groups, similar compounds include:
- 4-Hydroxybenzaldehyde
- 3-Aminobenzaldehyde
- Other aldehyde derivatives with similar substitutions
Propiedades
Fórmula molecular |
C7H8ClNO2 |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
3-amino-4-hydroxybenzaldehyde;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c8-6-3-5(4-9)1-2-7(6)10;/h1-4,10H,8H2;1H |
Clave InChI |
BZLSOHLWDMDQGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)


![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)

![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)





![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)

